molecular formula C10H12BrNO4S B6661651 (2R)-2-[(3-bromo-4-methylphenyl)sulfonylamino]propanoic acid

(2R)-2-[(3-bromo-4-methylphenyl)sulfonylamino]propanoic acid

Cat. No.: B6661651
M. Wt: 322.18 g/mol
InChI Key: YDGKUCXDFIDHSS-SSDOTTSWSA-N
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Description

(2R)-2-[(3-bromo-4-methylphenyl)sulfonylamino]propanoic acid: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(3-bromo-4-methylphenyl)sulfonylamino]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-bromo-4-methylbenzenesulfonyl chloride.

    Reaction with Amino Acid: The sulfonyl chloride is then reacted with ®-alanine in the presence of a base such as triethylamine. This reaction forms the desired sulfonamide product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfinyl or sulfhydryl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with sulfonamide groups.

    Protein Labeling: Used in biochemical assays for labeling proteins.

Medicine:

    Drug Development: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive sulfonamides.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[(3-bromo-4-methylphenyl)sulfonylamino]propanoic acid involves its interaction with biological targets, primarily enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with cellular pathways by binding to specific proteins, thereby modulating their function.

Comparison with Similar Compounds

    (2R)-2-[(4-methylphenyl)sulfonylamino]propanoic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (2R)-2-[(3-chloro-4-methylphenyl)sulfonylamino]propanoic acid: Contains a chlorine atom instead of bromine, which can influence its chemical properties.

    (2R)-2-[(3-bromo-4-ethylphenyl)sulfonylamino]propanoic acid: Has an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness: The presence of the bromine atom in (2R)-2-[(3-bromo-4-methylphenyl)sulfonylamino]propanoic acid imparts unique reactivity, particularly in substitution reactions. This compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

(2R)-2-[(3-bromo-4-methylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-6-3-4-8(5-9(6)11)17(15,16)12-7(2)10(13)14/h3-5,7,12H,1-2H3,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGKUCXDFIDHSS-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N[C@H](C)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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